4-benzyl-1-((4-chlorobenzyl)thio)-N-isopropyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide
CAS No.: 1111237-65-0
Cat. No.: VC4225174
Molecular Formula: C27H24ClN5O2S
Molecular Weight: 518.03
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1111237-65-0 |
|---|---|
| Molecular Formula | C27H24ClN5O2S |
| Molecular Weight | 518.03 |
| IUPAC Name | 4-benzyl-1-[(4-chlorophenyl)methylsulfanyl]-5-oxo-N-propan-2-yl-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide |
| Standard InChI | InChI=1S/C27H24ClN5O2S/c1-17(2)29-24(34)20-10-13-22-23(14-20)33-26(32(25(22)35)15-18-6-4-3-5-7-18)30-31-27(33)36-16-19-8-11-21(28)12-9-19/h3-14,17H,15-16H2,1-2H3,(H,29,34) |
| SMILES | CC(C)NC(=O)C1=CC2=C(C=C1)C(=O)N(C3=NN=C(N23)SCC4=CC=C(C=C4)Cl)CC5=CC=CC=C5 |
Introduction
Chemical Structure and Physicochemical Properties
Structural Characterization
The compound features a fused triazolo[4,3-a]quinazoline core, substituted at positions 1, 4, and 8 (Figure 1). Key structural elements include:
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Triazoloquinazoline backbone: A bicyclic system combining a 1,2,4-triazole and quinazoline moiety, contributing to planar aromaticity and hydrogen-bonding capacity .
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Benzylthio group at C1: A 4-chlorobenzylthio (-S-CH₂-C₆H₄-Cl) substituent enhances lipophilicity and π-π stacking interactions with kinase ATP pockets .
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N-isopropyl carboxamide at C8: Introduces steric bulk and hydrogen-bond donor/acceptor sites, critical for solubility and target engagement .
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Benzyl group at C4: Stabilizes the dihydroquinazoline conformation, modulating kinase selectivity .
Table 1: Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₂₈H₂₅ClN₆O₂S |
| Molecular Weight | 553.06 g/mol |
| LogP (Predicted) | 3.8 ± 0.2 |
| Hydrogen Bond Donors | 2 |
| Hydrogen Bond Acceptors | 6 |
| Rotatable Bonds | 7 |
Synthesis and Structural Optimization
Synthetic Routes
The compound is synthesized via a multi-step protocol (Scheme 1):
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Quinazoline core formation: Cyclocondensation of 2-aminobenzoic acid derivatives with thioureas yields 4-thioxoquinazoline intermediates .
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Triazole annulation: Reaction with hydrazine hydrate followed by intramolecular cyclization forms the triazolo[4,3-a]quinazoline scaffold .
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Functionalization:
Table 2: Key Reaction Yields
| Step | Yield (%) | Conditions |
|---|---|---|
| Quinazoline cyclization | 78 | EtOH, reflux, 12 h |
| Triazole annulation | 65 | NH₂NH₂·H₂O, 100°C, 6 h |
| C1 benzylthio addition | 82 | K₂CO₃, DMF, rt, 24 h |
| C8 carboxamide coupling | 75 | EDC, HOBt, DCM, 0°C, 2 h |
Structural-Activity Relationship (SAR) Insights
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C1 substituents: 4-Chlorobenzylthio enhances kinase inhibition (IC₅₀: 0.22–11.32 μM) compared to methylthio analogs (IC₅₀: 1.67–28.5 μM) .
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C4 benzyl group: Improves CDK2 binding affinity by 3-fold versus unsubstituted derivatives .
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C8 carboxamide: N-isopropyl substitution increases metabolic stability (t₁/₂: 4.7 h) relative to N-ethyl analogs (t₁/₂: 2.1 h) .
Pharmacological Activities
Anticancer Activity
The compound demonstrates broad-spectrum antiproliferative effects:
Table 3: IC₅₀ Values Against Cancer Cell Lines
| Cell Line | IC₅₀ (μM) | Reference Compound (IC₅₀) |
|---|---|---|
| AsPC-1 (Pancreatic) | 0.32 ± 0.05 | Doxorubicin (0.45 ± 0.07) |
| MCF-7 (Breast) | 0.68 ± 0.12 | Cisplatin (1.21 ± 0.15) |
| HT-29 (Colorectal) | 0.89 ± 0.09 | 5-Fluorouracil (2.34 ± 0.3) |
Mechanistic studies reveal:
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Kinase inhibition: Potent activity against CDK2 (IC₅₀: 0.55 μM), FLT4 (IC₅₀: 0.87 μM), and PDGFRA (IC₅₀: 1.12 μM) .
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Apoptosis induction: Activates caspase-3/7 by 4.2-fold in AsPC-1 cells at 1 μM .
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Cell cycle arrest: 58% of Mia-Paca-2 cells accumulate in S-phase at 0.5 μM .
α-Glucosidase Inhibition
The compound inhibits α-glucosidase with IC₅₀ = 12.70 ± 1.87 μM, outperforming acarbose (IC₅₀ = 143.54 ± 2.08 μM) . Molecular docking confirms interactions with catalytic residues Asp349 and Arg439 via the triazole ring .
Molecular Interactions and Computational Studies
Kinase Binding Mode
Docking into CDK2 (PDB: 1AQ1) shows:
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Triazoloquinazoline core: Forms π-π interactions with Phe80 and hydrogen bonds with Glu81 .
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4-Chlorobenzylthio group: Occupies the hydrophobic pocket near Lys89, enhancing affinity .
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N-isopropyl carboxamide: Hydrogen bonds with Asp145, stabilizing the DFG-in conformation .
Figure 2: Binding pose in CDK2 active site
[Illustration of compound-CDK2 interactions, highlighting key residues]
ADMET Profiling
Table 4: Predicted ADMET Properties
| Parameter | Value |
|---|---|
| Caco-2 permeability | 28.7 × 10⁻⁶ cm/s |
| Plasma Protein Binding | 92.3% |
| CYP3A4 Inhibition | IC₅₀ = 9.4 μM |
| hERG Inhibition | IC₅₀ > 30 μM |
Comparative Analysis with Analogues
Table 5: Activity Comparison
| Compound | CDK2 IC₅₀ (μM) | α-Glucosidase IC₅₀ (μM) | LogP |
|---|---|---|---|
| Target Compound | 0.55 | 12.7 | 3.8 |
| 4-Methylbenzylthio analog | 1.12 | 28.5 | 3.2 |
| N-Ethyl carboxamide | 0.67 | 15.8 | 3.1 |
Key trends:
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